4-amino-N-hexadecylbenzamide
Overview
Description
4-amino-N-hexadecylbenzamide is a chemical compound with the molecular formula C23H40N2O It is known for its unique structure, which includes a long hexadecyl chain attached to a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
4-amino-N-hexadecylbenzamide can be synthesized through a series of chemical reactions. One common method involves the reaction of hexadecylamine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-hexadecylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The benzamide group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the benzamide ring.
Scientific Research Applications
4-amino-N-hexadecylbenzamide has several applications in scientific research:
Biology: The compound’s long alkyl chain makes it useful in studying membrane interactions and lipid bilayer dynamics.
Medicine: Research is ongoing into its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the development of nanocomposites and other advanced materials.
Mechanism of Action
The mechanism of action of 4-amino-N-hexadecylbenzamide involves its interaction with biological membranes. The long hexadecyl chain allows it to insert into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. The benzamide group can interact with various proteins and enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-cyclohexylbenzamide
- 4-amino-N,N-didodecylbenzamide
- 3-amino-N-hexadecylbenzamide hydrochloride
Uniqueness
4-amino-N-hexadecylbenzamide is unique due to its specific combination of a long alkyl chain and a benzamide group. This structure imparts distinct amphiphilic properties, making it particularly useful in studies involving lipid membranes and nanocomposite materials .
Properties
IUPAC Name |
4-amino-N-hexadecylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-25-23(26)21-16-18-22(24)19-17-21/h16-19H,2-15,20,24H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKUJYHCJFGQJJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCNC(=O)C1=CC=C(C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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